1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea
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Overview
Description
1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a bicyclic molecule composed of a benzene ring fused to an imidazole ring.
Preparation Methods
The synthesis of 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring. This is followed by the reaction with phenyl isocyanate to introduce the phenylurea moiety . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium hydroxide (KOH) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can mimic the properties of DNA bases, allowing the compound to interact with nucleic acids and proteins. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells . The phenylurea moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug used to treat infections caused by worms.
Omeprazole: A proton pump inhibitor used to treat acid-related stomach issues.
Bendamustine: An anticancer drug used in the treatment of certain types of cancer
Properties
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(18-12-6-2-1-3-7-12)17-11-10-15-19-13-8-4-5-9-14(13)20-15/h1-9H,10-11H2,(H,19,20)(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLYTMAXKPDDDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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